顺式-2-氨基环己醇

描述

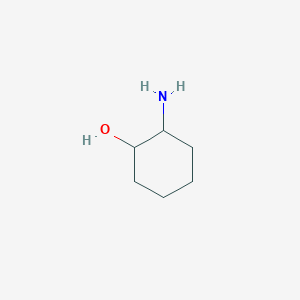

cis-2-Aminocyclohexanol is a chiral molecule with the molecular formula C6H13NO . It exists in two non-superimposable mirror image forms, known as enantiomers. These forms have identical chemical formulas and structures but differ in the spatial arrangement of their atoms.

Synthesis Analysis

The synthesis of cis-2-Aminocyclohexanol starts from cyclohexene. It involves mixing with common raw materials NXS or CH3CONHX, reacting in the presence of a catalyst, and closing a ring by DBU . Then, a ring-opening reaction is carried out with alcohol in the presence of a catalyst . Finally, the obtained product is salified and split with a resolving agent, and dissociated to obtain the corresponding enantiomerically pure cis-2-Aminocyclohexanol or the hydrochloride thereof .

Molecular Structure Analysis

The molecular weight of cis-2-Aminocyclohexanol is 115.1735 . The IUPAC Standard InChI is InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m1/s1 .

Chemical Reactions Analysis

cis-2-Aminocyclohexanol can undergo a pinacol rearrangement when treated with nitrous acid, yielding both cyclohexanone and cyclopentylmethanal as products . The trans epimer would specifically yield the latter as the major product .

Physical And Chemical Properties Analysis

cis-2-Aminocyclohexanol has a density of 1.0±0.1 g/cm3, a boiling point of 201.1±33.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 50.9±6.0 kJ/mol and a flash point of 75.4±25.4 °C . The index of refraction is 1.503 .

科学研究应用

合成和对抗胆碱酯酶中毒的保护作用:

- 顺式-2-氨基环己醇已被合成并研究其在对抗胆碱酯酶中毒中的作用。研究人员探索了其在保护沙林中毒中的有效性,突出了其在针对化学战剂的医疗对策中的潜在应用 (Bannard & Parkkari, 1970)。

大规模合成方法开发:

- 已经开发出一种选择性和实用的方法来形成顺式-1,4-氨基环己醇,其特点是一锅法亚胺形成/路易斯酸定向亚胺还原。这种方法特别值得注意的是其可扩展性,这对于工业应用至关重要 (Gallou 等人,2010)。

在不对称催化中的应用:

- 顺式-2-氨基环己醇衍生物已成功用作不对称催化中的配体。这些衍生物的分离的有效方案,导致高对映体过量,表明它们在生产光学活性化合物中的用途 (Schiffers 等人,2006)。

癌症治疗代谢物的生物学评价:

- 该化合物已被用于与癌症治疗相关的主要代谢物的合成和生物学评价。具体来说,它被用于研究 N-(2-氯乙基)-N'-环己基-N-亚硝基脲(一种化疗剂)的代谢物 (Johnston, McCaleb, & Montgomery, 1975)。

药理学中的化学酶合成:

- 顺式-2-氨基环己醇一直是化学酶合成中的重点,用于生成药理学上有趣的化合物的对映异构体。这突出了它在合成各种配体和药物中的作用 (González‐Sabín 等人,2013)。

制药生产中的连续流合成:

- 其衍生物已用于合成活性药物成分的连续流工艺的开发,展示了其在现代制药技术中的重要性 (Szabó 等人,2019)。

作用机制

Mode of Action

It’s known that the cis isomers of similar compounds display unusual conformational behavior in both solution-phase and the solid-state . This could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

It’s known that similar compounds can inhibit both topoisomerase ii and egfr , suggesting potential pathways that could be affected.

生化分析

Biochemical Properties

In biochemical reactions, (1R,2S)-2-Aminocyclohexanol interacts with a heterodimer of type II polyketide synthase-like enzymes (AmcF–AmcG). These enzymes catalyze a single C2 elongation as well as a subsequent cyclization on the acyl carrier protein (AmcB) to form a key intermediate with a five-membered ring .

Molecular Mechanism

At the molecular level, (1R,2S)-2-Aminocyclohexanol exerts its effects through its interactions with type II polyketide synthase-like enzymes. It participates in a single C2 elongation and a subsequent cyclization to form a key intermediate with a five-membered ring .

Metabolic Pathways

(1R,2S)-2-Aminocyclohexanol is involved in the biosynthesis of cispentacin. The metabolic pathways of this compound involve a series of enzymatic reactions catalyzed by type II polyketide synthase-like enzymes .

属性

IUPAC Name |

(1R,2S)-2-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMCFTMVQORYJC-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the cis configuration of 2-aminocyclohexanol influence its reactivity compared to the trans isomer?

A1: The cis configuration of 2-aminocyclohexanol significantly impacts its reactivity, particularly in N-alkylation reactions. When reacted with smaller alkylating agents like methyl iodide, cis-2-aminocyclohexanol predominantly forms N-monoalkylated products. This is in stark contrast to the trans isomer, which readily undergoes dialkylation under the same conditions []. This difference arises from the strong intramolecular hydrogen bond between the hydroxyl and amino groups in the cis isomer, hindering the approach of a second alkylating agent [].

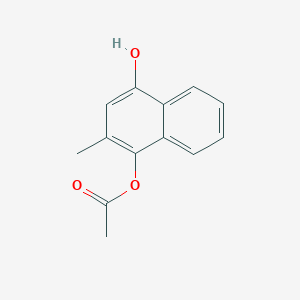

Q2: Are there any reactions where the cis isomer shows unique reactivity compared to the trans isomer?

A2: Yes, besides N-alkylation, cis-2-aminocyclohexanol exhibits distinct behavior in acetylation reactions. When treated with a large excess of acetic anhydride, it forms the O,N-diacetyl derivative as the major product []. This contrasts with other alicyclic amines, including the trans isomer, which primarily yield N,N-diacetylamines under these conditions []. This selectivity likely stems from the neighboring group participation of the hydroxyl group in the cis isomer, facilitating O-acetylation.

Q3: Can cis-2-aminocyclohexanol be used as a chiral building block for synthesizing complex molecules?

A3: Absolutely. Both enantiomers of cis-2-aminocyclohexanol have been successfully employed as starting materials in the chiral pool synthesis of the TRPML inhibitor, trans-ML-SI3 []. This demonstrates the potential of this molecule as a versatile chiral building block for accessing enantiomerically pure compounds with biological activity.

Q4: Can cis-2-aminocyclohexanol be transformed into ligands for asymmetric catalysis?

A4: Yes, cis-2-aminocyclohexanol can be derivatized into effective chiral ligands for asymmetric catalysis. Researchers have synthesized O,N-bis(diphenylphosphino) derivatives (“PONP”) from enantiomerically pure cis-2-methylaminocyclohexanol []. These PONP ligands, when complexed with Rh(I), effectively catalyzed the enantioselective hydrogenation of dehydro-α-acylamino acids with high enantiomeric excess (ee) of up to 97% [].

Q5: Are there any known methods for the resolution of racemic cis-2-aminocyclohexanol?

A5: Yes, enzymatic resolution has been explored as a method for separating the enantiomers of racemic cis-2-aminocyclohexanol []. While specific details about the enzymes and conditions used are not provided in the abstract, this highlights the potential for biocatalytic approaches in obtaining enantiopure cis-2-aminocyclohexanol.

Q6: Can cis-2-aminocyclohexanol undergo ring opening reactions?

A6: While not directly addressed in the provided research, the reaction of trans-2-acylaminocyclanols with thionyl chloride leading to the formation of oxazoline derivatives [] suggests that similar ring opening reactions might be possible with cis-2-aminocyclohexanol under suitable conditions. This could open up further possibilities for its use in synthetic transformations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Phenylsulfonyl)amino]butanoic acid](/img/structure/B184774.png)

![2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile](/img/structure/B184782.png)

![Morpholine, 4-[(1-chlorobutyl)sulfonyl]-](/img/structure/B184798.png)